molecular formula C17H19N5O3S B12204888 3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

Cat. No.: B12204888
M. Wt: 373.4 g/mol
InChI Key: SKXFTVHZJSFVFC-UHFFFAOYSA-N
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Description

3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core linked to a triazolopyridine moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridine moiety or the benzamide core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or triazolopyridine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The triazolopyridine moiety is crucial for this interaction, as it can form hydrogen bonds and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

3-(dimethylsulfamoyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

InChI

InChI=1S/C17H19N5O3S/c1-21(2)26(24,25)14-7-5-6-13(12-14)17(23)18-10-9-16-20-19-15-8-3-4-11-22(15)16/h3-8,11-12H,9-10H2,1-2H3,(H,18,23)

InChI Key

SKXFTVHZJSFVFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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